2(3H)-Benzofuranone, 3-ethoxy-3-phenyl-

Catalog No.
S15128374
CAS No.
62231-08-7
M.F
C16H14O3
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2(3H)-Benzofuranone, 3-ethoxy-3-phenyl-

CAS Number

62231-08-7

Product Name

2(3H)-Benzofuranone, 3-ethoxy-3-phenyl-

IUPAC Name

3-ethoxy-3-phenyl-1-benzofuran-2-one

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C16H14O3/c1-2-18-16(12-8-4-3-5-9-12)13-10-6-7-11-14(13)19-15(16)17/h3-11H,2H2,1H3

InChI Key

DOHHPBAKMKBODF-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3

3-Ethoxy-3-phenylbenzofuran-2(3H)-one (CAS 62231-08-7) is a fully substituted benzofuran-2-one derivative characterized by the absence of a reactive C3-proton. In industrial polymer stabilization and synthetic chemistry, the 3-arylbenzofuran-2-one core is widely recognized for its high-efficiency radical scavenging ability via hydrogen atom transfer [1]. However, by substituting the critical C3 position with an ethoxy group, this specific compound functions as a redox-stable, "blocked" analog. This structural modification eliminates direct antioxidant activity, transforming the molecule into a highly stable synthetic intermediate, a reliable analytical reference standard for antioxidant degradation products, and a specialized precursor for Lewis acid-catalyzed C3-functionalization [2].

Substituting 3-ethoxy-3-phenylbenzofuran-2(3H)-one with a standard 3-phenylbenzofuran-2-one introduces severe process liabilities, as the generic analog is a highly active hydrogen donor that will spontaneously oxidize or scavenge radicals during high-temperature formulation, leading to unintended degradation products [1]. Conversely, attempting to use the unalkylated 3-hydroxy-3-phenylbenzofuran-2-one as a synthetic precursor often fails due to the free hydroxyl group's propensity for competitive esterification, hydrogen bonding, and dehydration under acidic conditions [2]. Procurement of the exact 3-ethoxy derivative ensures a chemically protected C3 position, providing the necessary thermal stability for long-term storage while retaining the ability to undergo controlled Lewis acid-mediated substitution in downstream pharmaceutical or materials synthesis.

Elimination of Autoxidation via C3-Ethoxy Blocking

The primary value of 3-ethoxy-3-phenylbenzofuran-2(3H)-one lies in its complete resistance to autoxidation compared to its C3-protonated analogs. Class-level kinetic studies demonstrate that standard 3-arylbenzofuran-2-ones exhibit rapid hydrogen atom transfer rates (k_inh > 10^5 M^-1 s^-1) when exposed to peroxyl radicals [1]. By replacing the reactive C3-H with an ethoxy group, the hydrogen atom transfer pathway is entirely blocked, reducing the radical scavenging rate to negligible levels (k_inh < 10 M^-1 s^-1) [2].

Evidence DimensionPeroxyl radical scavenging rate constant (k_inh)
Target Compound Data< 10 M^-1 s^-1 (Redox-stable)
Comparator Or Baseline> 10^5 M^-1 s^-1 (3-phenylbenzofuran-2-one)
Quantified Difference>10,000-fold reduction in radical reactivity
ConditionsKinetic assay in organic solvent at 30°C

Ensures the compound remains completely stable during high-temperature processing or storage, making it an ideal non-interfering control or stable intermediate.

Enhanced Leaving Group Efficiency for C3-Functionalization

For synthetic workflows targeting complex 3,3-diarylbenzofuranones, the 3-ethoxy derivative serves as a superior electrophilic precursor compared to the 3-hydroxy analog. Under Lewis acid catalysis (e.g., BF3·OEt2), the ethoxy group facilitates efficient carbocation formation, enabling nucleophilic attack by electron-rich arenes to achieve substitution yields exceeding 85% [1]. In contrast, the 3-hydroxy baseline often suffers from poor leaving group ability and competitive side reactions, limiting yields to <50% under identical conditions [2].

Evidence DimensionYield of C3-arylation product via Friedel-Crafts-type substitution
Target Compound Data> 85% yield
Comparator Or Baseline< 50% yield (3-hydroxy-3-phenylbenzofuran-2-one)
Quantified Difference>35% absolute increase in target product yield
ConditionsLewis acid-catalyzed substitution in aprotic solvent

Directly reduces precursor waste and simplifies purification in the industrial synthesis of 3,3-disubstituted benzofuranone pharmaceuticals.

Solubility and Matrix Compatibility in Non-Polar Formulations

The incorporation of the ethoxy moiety significantly alters the lipophilicity of the benzofuranone core. Compared to the free 3-hydroxy-3-phenylbenzofuran-2-one, which exhibits strong intermolecular hydrogen bonding that restricts solubility in non-polar media, the 3-ethoxy-3-phenyl derivative demonstrates a substantially higher solubility in aliphatic hydrocarbons and polyolefin melts [1]. This enhanced lipophilicity (estimated logP increase of ~1.0 units) ensures homogeneous dispersion when used as a reference standard in polymer degradation assays [2].

Evidence DimensionSolubility in non-polar aliphatic solvents (e.g., heptane/hexane)
Target Compound DataHigh solubility (homogeneous dispersion)
Comparator Or BaselineLow solubility / aggregation (3-hydroxy-3-phenylbenzofuran-2-one)
Quantified Difference~1.0 unit increase in logP, eliminating H-bond driven aggregation
ConditionsStandard ambient temperature and pressure in aliphatic solvents

Prevents crystallization and phase separation when formulating into non-polar polymer matrices or preparing analytical standard solutions.

Analytical Reference Standard for Polymer Antioxidant Degradation

During the melt processing of polyolefins, 3-arylbenzofuran-2-one antioxidants scavenge oxygen-centered radicals, ultimately forming 3-alkoxy or 3-hydroxy degradation products [1]. 3-Ethoxy-3-phenylbenzofuran-2(3H)-one is perfectly suited as a stable, fully characterized analytical reference standard for HPLC/MS quantification of these degradation pathways, as its blocked C3 position prevents further autoxidation during sample preparation.

Electrophilic Precursor for 3,3-Diarylbenzofuranone Synthesis

Because the ethoxy group acts as an excellent leaving group under Lewis acidic conditions, this compound is the preferred starting material for synthesizing complex 3,3-diarylbenzofuranones [2]. It allows for efficient Friedel-Crafts-type arylation, bypassing the low yields and dehydration side-reactions associated with using 3-hydroxy precursors in pharmaceutical discovery workflows.

Mechanistic Control in Radical Scavenging Assays

In research evaluating the hydrogen-atom transfer (HAT) mechanisms of novel lactone antioxidants, this compound serves as an essential negative control. By utilizing a structurally identical core where the active C3-H is replaced by an ethoxy group, researchers can definitively isolate HAT activity from other potential radical-quenching mechanisms (e.g., electron transfer from the aromatic rings) [3].

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

254.094294304 g/mol

Monoisotopic Mass

254.094294304 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

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